molecular formula C22H36O2 B032364 3-methoxy-5-[(Z)-pentadec-10-enyl]phenol CAS No. 137786-94-8

3-methoxy-5-[(Z)-pentadec-10-enyl]phenol

Cat. No.: B032364
CAS No.: 137786-94-8
M. Wt: 332.5 g/mol
InChI Key: NKOPRUNFJQCUCF-SREVYHEPSA-N
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Description

3-methoxy-5-[(Z)-pentadec-10-enyl]phenol is a phenolic compound with a complex alkyl side chain. . This compound is known for its unique molecular structure, which includes a methoxy group and a long alkyl chain, making it a subject of study for various chemical reactions and properties.

Scientific Research Applications

This compound has several scientific research applications. It has been studied for its potential as an enzyme inhibitor, particularly in the context of treating diseases like Alzheimer’s. Additionally, its unique structure makes it a valuable subject for research in materials science, where it can be used to develop new materials with specific properties. In pharmacology, it is explored for its potential therapeutic applications due to its antioxidant properties.

Safety and Hazards

The safety data sheet for phenol indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage . It is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .

Mechanism of Action

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of Belamcandol B is currently limited These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety

Action Environment

The action, efficacy, and stability of Belamcandol B can be influenced by various environmental factors . These may include the pH of the environment, the presence of other molecules, temperature, and more. Understanding these influences is crucial for optimizing the use of this compound in research and potential therapeutic applications.

Preparation Methods

The synthesis of 3-methoxy-5-[(Z)-pentadec-10-enyl]phenol involves several strategies, including the use of allyl and methacrylate esters as reactive monomers. One common method is the incorporation of long alkyl chains into phenolic structures through allylation reactions. Industrial production methods may involve large-scale synthesis using similar strategies but optimized for higher yields and purity.

Chemical Reactions Analysis

3-methoxy-5-[(Z)-pentadec-10-enyl]phenol undergoes a variety of chemical reactions, including azo-coupling and Schiff base reactions. These reactions can modify its chemical and physical properties, making it suitable for the synthesis of derivatives with tailored functionalities. Common reagents used in these reactions include azo compounds and Schiff bases. Major products formed from these reactions are often derivatives with enhanced or modified properties.

Comparison with Similar Compounds

Compounds structurally related to 3-methoxy-5-[(Z)-pentadec-10-enyl]phenol include other phenolic compounds with methoxy and alkyl groups. These compounds share similar chemical properties but differ in their specific structures and functionalities. For example, compounds like 3-methoxyphenol and 5-alkylresorcinols have similar phenolic structures but vary in their alkyl chain lengths and positions. The uniqueness of this compound lies in its specific alkyl chain length and the position of the methoxy group, which contribute to its distinct chemical and physical properties.

Properties

IUPAC Name

3-methoxy-5-[(Z)-pentadec-10-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(23)19-22(18-20)24-2/h6-7,17-19,23H,3-5,8-16H2,1-2H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOPRUNFJQCUCF-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCC1=CC(=CC(=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCCCC1=CC(=CC(=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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